2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine
Description
2-Ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine is a piperidine derivative functionalized with a 4-nitrobenzenesulfonyl group at the 1-position and an ethyl substituent at the 2-position. Its molecular formula is C₁₃H₁₈N₂O₄S, with a calculated molecular weight of 310.36 g/mol. The 4-nitrophenylsulfonyl moiety is a common pharmacophore in drug design due to its electron-withdrawing properties and ability to interact with biological targets via hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
2-ethyl-1-(4-nitrophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-2-11-5-3-4-10-14(11)20(18,19)13-8-6-12(7-9-13)15(16)17/h6-9,11H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTECERKVDNEFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency .
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Amino derivatives: from nitro group reduction.
Thiol derivatives: from sulfonyl group reduction.
Substituted piperidines: from nucleophilic substitution reactions.
Scientific Research Applications
1.1. Janus Kinase Inhibition
One of the primary applications of piperidine derivatives, including 2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine, is in the inhibition of Janus Kinase (JAK) activity. JAKs are critical in signaling pathways associated with various autoimmune and inflammatory diseases. Research has indicated that this compound exhibits potential as a JAK3 inhibitor, which can be beneficial in treating conditions such as rheumatoid arthritis, psoriasis, and multiple sclerosis .
Table 1: Diseases Targeted by JAK Inhibitors
| Disease | Mechanism of Action | Potential Benefits |
|---|---|---|
| Rheumatoid Arthritis | JAK inhibition | Reduced inflammation and pain relief |
| Psoriasis | JAK inhibition | Decreased skin lesions and discomfort |
| Multiple Sclerosis | JAK inhibition | Slowed disease progression |
1.2. Autotaxin Inhibition
Another significant application of piperidine derivatives is their role as autotaxin inhibitors. Autotaxin is involved in the production of lysophosphatidic acid (LPA), which plays a role in cancer progression and metastasis. Compounds like this compound may inhibit autotaxin activity, thus potentially offering therapeutic avenues for cancer treatment .
Antidiabetic Properties
Recent studies have highlighted the potential of piperidine derivatives in antidiabetic therapies. The compound has shown promise in lowering blood glucose levels by enhancing insulin sensitivity and reducing glycemic indices in various preclinical models. For instance, specific derivatives have demonstrated IC50 values significantly lower than standard antidiabetic medications like acarbose, indicating enhanced efficacy .
Table 2: Antidiabetic Activity Comparison
| Compound | IC50 (μM) | Comparison to Acarbose (IC50 = 14.70 μM) |
|---|---|---|
| This compound | 9.86 | ~33% more effective |
| Acarbose | 14.70 | Baseline |
3.1. In Vitro Studies
A series of in vitro studies have been conducted to evaluate the pharmacological activity of this compound derivatives against various cancer cell lines. These studies revealed that certain analogs exhibited significant cytotoxic effects on human leukemia cells while maintaining low toxicity toward normal cells .
3.2. Clinical Implications
Clinical implications of these findings suggest that piperidine derivatives could serve as a foundation for developing new therapeutic agents targeting autoimmune diseases and metabolic disorders. The ability to modify the piperidine structure allows for tailored pharmacological profiles that can enhance efficacy and reduce side effects .
Mechanism of Action
The mechanism of action of 2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to biological targets, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogen vs. Alkyl Groups: The 4-fluoro and 4-chloro analogs exhibit lower molecular weights (287.27 and 303.73 g/mol) compared to the ethyl-substituted target compound (310.36 g/mol).
- Positional Isomerism : The 2-nitrophenylsulfonyl analog (Ref: 10-F727222) demonstrates how nitro group positioning affects electronic properties. The ortho-nitro substituent may introduce steric hindrance, reducing binding affinity compared to the para-nitro configuration .
Biological Activity
2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor agents. This article aims to summarize the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-nitrophenyl sulfonyl group and an ethyl group. The presence of the nitrophenyl moiety is significant for its interaction with biological targets, potentially influencing enzyme activity and receptor signaling pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with proteins, leading to inhibition of various enzymes. This includes potential inhibition of glycolytic enzymes such as neuraminidase, which is critical in viral infections .
- Receptor Modulation : The nitrophenyl group may modulate receptor signaling pathways, enhancing or inhibiting cellular responses depending on the target receptor involved.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related piperidine compounds. For instance, derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.22 |
| Related derivative | Escherichia coli | 0.25 |
| Other derivative | Salmonella typhi | 0.30 |
Antitumor Activity
The compound also exhibits potential antitumor activity. In vitro studies have shown that related piperidine compounds can inhibit cancer cell proliferation across various human carcinoma cell lines. Notably, compounds structurally similar to this compound demonstrated significant cytotoxicity against A-431 and MDA-MB-468 cell lines .
Case Study: Antitumor Evaluation
A study evaluating a series of piperidine derivatives found that certain modifications increased their efficacy against cancer cells. The most potent derivatives showed IC50 values as low as 5 μM against targeted cancer cell lines .
Additional Biological Activities
Beyond antimicrobial and antitumor effects, compounds containing the piperidine nucleus have been associated with various pharmacological activities:
- Antidiabetic Properties : Some derivatives have demonstrated efficacy as inhibitors of enzymes involved in glucose metabolism .
- Anti-inflammatory Effects : Piperidine derivatives are also being explored for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at the para position of the phenyl ring undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine. This transformation is critical for generating bioactive intermediates in pharmaceutical synthesis.
Example Reaction:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10%), EtOH | 2-Ethyl-1-[(4-aminophenyl)sulfonyl]piperidine | 85–92% |
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Mechanism : The nitro group is reduced to an amine via a nitroso and hydroxylamine intermediate under hydrogenation conditions .
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Applications : The resulting amine serves as a precursor for further functionalization (e.g., acylation or diazotization).
Sulfonamide Hydrolysis
The sulfonamide bond can be cleaved under acidic or basic conditions, though its stability necessitates harsh reagents.
Example Reaction:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | Piperidine derivative + 4-nitrobenzenesulfonic acid | 60–68% |
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Mechanism : Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water .
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Limitations : Prolonged heating is required due to the sulfonamide’s resistance to hydrolysis.
Nucleophilic Aromatic Substitution
The electron-deficient nitro-substituted phenyl ring participates in nucleophilic aromatic substitution (NAS) reactions, typically at the meta position relative to the sulfonamide group.
Example Reaction with Morpholine:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Morpholine, K₂CO₃, DMF, 100°C, 8 hrs | 2-Ethyl-1-[(4-nitro-3-morpholinophenyl)sulfonyl]piperidine | 45–50% |
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Mechanism : The nitro group activates the ring for NAS, with the sulfonamide directing substituents to the meta position .
Piperidine Ring Functionalization
The ethyl group at the 2-position of the piperidine ring can undergo oxidation, though steric hindrance may limit reactivity.
Example Reaction:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄, H₂O, 80°C, 6 hrs | 2-Carboxy-1-[(4-nitrophenyl)sulfonyl]piperidine | <10% |
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Challenges : Low yields are attributed to the steric bulk of the sulfonamide group and competing side reactions .
Sulfonamide Alkylation/Acylation
The sulfonamide nitrogen can act as a nucleophile in alkylation or acylation reactions under specific conditions.
Example Reaction with Acetyl Chloride:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| AcCl, Et₃N, CH₂Cl₂, 0°C | 2-Ethyl-1-[(4-nitrophenyl)sulfonyl]-N-acetylpiperidine | 30–35% |
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Mechanism : The sulfonamide nitrogen is deprotonated by Et₃N, enabling nucleophilic attack on the acyl chloride .
Comparative Reactivity of Structural Analogs
The reactivity of 2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine aligns with structurally related compounds:
| Compound | Key Reaction | Yield | Source |
|---|---|---|---|
| Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | Ester hydrolysis to carboxylic acid | 75% | |
| 1-(4-Nitrophenyl)piperidine | Nitro reduction to amine | 90% |
Analytical Characterization
Reaction products are typically characterized via:
Q & A
Q. What are the critical considerations for synthesizing 2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions. For sulfonylation of piperidine derivatives, use anhydrous dichloromethane as the solvent and sodium hydroxide as a base to deprotonate the piperidine nitrogen, enabling efficient sulfonyl group transfer . Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate the product. Purity ≥99% can be confirmed by HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to verify the absence of unreacted 4-nitrophenylsulfonyl chloride .
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer : Adhere to GHS hazard codes:
- Skin/Eye Exposure : Wear nitrile gloves and goggles; rinse immediately with water for 15+ minutes upon contact .
- Inhalation : Use fume hoods during synthesis; monitor for respiratory irritation (H335) using workplace air sampling .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (P422) .
Q. Which spectroscopic techniques are optimal for characterizing the sulfonyl-piperidine core?
- Methodological Answer :
- NMR : ¹H NMR will show deshielded piperidine protons (δ 3.5–4.0 ppm for N–CH₂) and aromatic protons (δ 7.5–8.5 ppm for the nitroaryl group) .
- FT-IR : Confirm sulfonyl group presence via S=O asymmetric stretching (~1350 cm⁻¹) and symmetric stretching (~1150 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ peaks matching the molecular formula (C₁₃H₁₆N₂O₄S) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model sulfonylation transition states and identify energy barriers. Pair this with cheminformatics tools to screen solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics. ICReDD’s integrated computational-experimental workflows can reduce optimization time by 40–60% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Control Variables : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. For receptor-binding studies, use radioligand displacement assays with uniform protein concentrations .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies in IC₅₀ values reported in enzymatic inhibition studies .
Q. How to design experiments probing the nitro group’s electronic effects on sulfonamide reactivity?
- Methodological Answer : Employ a 2³ factorial design to test variables:
- Factors : Nitro group position (para vs. meta), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 mol% Pd).
- Response Variables : Reaction yield, byproduct formation (HPLC tracking), and Hammett σ values for electronic effects .
Q. What advanced separation techniques improve isolation of stereoisomers or impurities?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column with heptane/ethanol (90:10) to resolve enantiomers.
- Prep-SFC : Supercritical CO₂ with 2% methanol co-solvent enhances resolution of sulfonamide diastereomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
